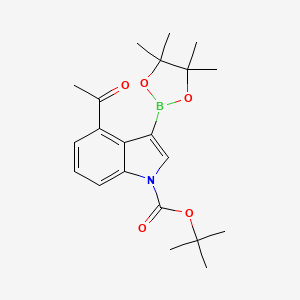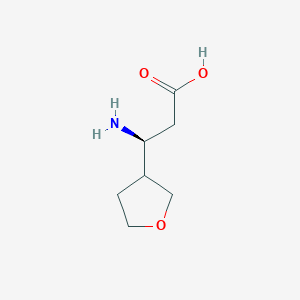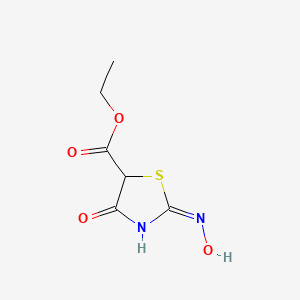
Ethyl 2-(hydroxyamino)-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(hydroxyamino)-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(hydroxyamino)-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate typically involves the reaction of ethyl 2-amino-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(hydroxyamino)-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to a nitroso or nitro group under appropriate conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of carboxylic acid derivatives.
Scientific Research Applications
Ethyl 2-(hydroxyamino)-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal complexes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Ethyl 2-(hydroxyamino)-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The hydroxyamino group may participate in hydrogen bonding or coordination with metal ions, while the thiazole ring can engage in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate
- Ethyl 2-(nitroamino)-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate
- Ethyl 2-(hydroxyamino)-4-oxo-4,5-dihydro-1,3-oxazole-5-carboxylate
Uniqueness
Ethyl 2-(hydroxyamino)-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate is unique due to the presence of both a hydroxyamino group and a thiazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C6H8N2O4S |
|---|---|
Molecular Weight |
204.21 g/mol |
IUPAC Name |
ethyl (2E)-2-hydroxyimino-4-oxo-1,3-thiazolidine-5-carboxylate |
InChI |
InChI=1S/C6H8N2O4S/c1-2-12-5(10)3-4(9)7-6(8-11)13-3/h3,11H,2H2,1H3,(H,7,8,9) |
InChI Key |
JDXRIWWRMLSTIR-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(=O)C1C(=O)N/C(=N\O)/S1 |
Canonical SMILES |
CCOC(=O)C1C(=O)NC(=NO)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


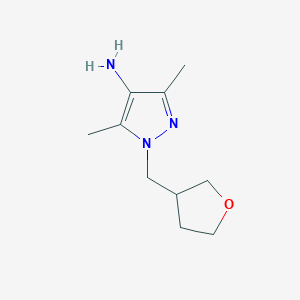
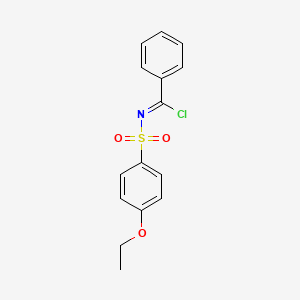



![7-(Thiophen-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13075388.png)

![{5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13075406.png)
![3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B13075414.png)

![2-ethyl-3,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13075432.png)

